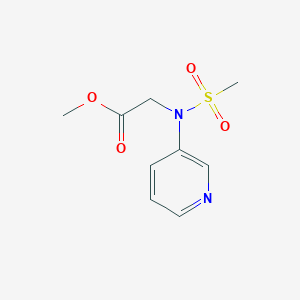

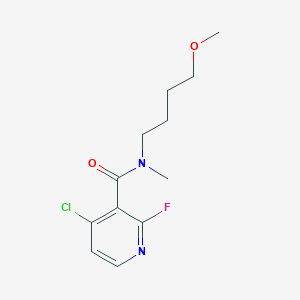

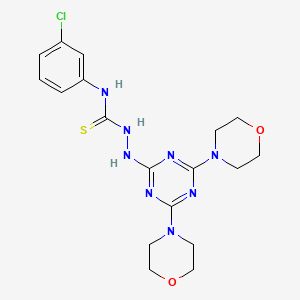

methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Ionic Liquids and Electrochemical Applications

- NMR Investigation and Ionic Liquid Properties : Extensive NMR characterizations of pyrrolidinium and pyridinium-based ionic liquids have shown potential in investigating interactions between ionic liquids and lithium salts, which can be relevant for electrochemical applications such as batteries and supercapacitors (Nicotera et al., 2005), (Cadena et al., 2006).

Asymmetric Synthesis and Catalysis

- Enantioselective Asymmetric Synthesis : A copper(I)/ClickFerrophos complex was used to catalyze the asymmetric 1,3-dipolar cycloaddition reaction, indicating the potential of similar compounds in asymmetric synthesis and catalysis to achieve high enantioselectivity in producing pyrrolidine derivatives (Fukuzawa & Oki, 2008).

Electrolyte Modification and Battery Performance

- Ionic Liquid-Modified Electrolytes for Enhanced Battery Performance : The addition of pyrrolidinium-based ionic liquids to battery electrolytes has been shown to inhibit the dissolution of lithium polysulfides, thereby suppressing the shuttle phenomenon and enhancing the coulombic efficiency and cycling stability of lithium-sulfur batteries (Ma et al., 2014).

Organic Synthesis and Catalysis

- Organic Synthesis Enhancements : Direct methylation and trifluoroethylation of imidazole and pyridine derivatives using specific imides provide a simple route to a variety of room temperature ionic liquids, suggesting potential applications in the synthesis of complex organic molecules (Zhang, Martin, & Desmarteau, 2003).

Mecanismo De Acción

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. While the specific mechanism of action for “methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate” is not available, Methyl methanesulfonate (MMS), an alkylating agent and a carcinogen, is used in cancer treatment .

Propiedades

IUPAC Name |

methyl 2-[methylsulfonyl(pyridin-3-yl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-15-9(12)7-11(16(2,13)14)8-4-3-5-10-6-8/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIOUEGFMVYSJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CN=CC=C1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide](/img/structure/B2763897.png)

![N-(2,4-dimethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2763899.png)

![N-(3-fluorophenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2763900.png)

![Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate](/img/structure/B2763906.png)

![N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2763912.png)

![N-[3-[2-(Dimethylamino)-2-oxoethyl]oxetan-3-yl]prop-2-enamide](/img/structure/B2763914.png)